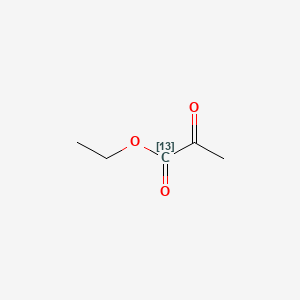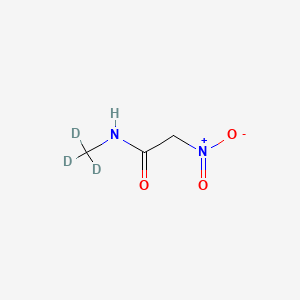
Pyruvic Acid-13C Ethyl Ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyruvic Acid-13C Ethyl Ester is an isotopic labeled precursor of pyruvic acid . It plays an essential role in intermediary cellular metabolism . It has been intensively studied in numerous animal models of systemic and organ-specific disorders whose pathogenesis involves a strong immune component .
Synthesis Analysis
A new synthetic approach provides access to the key precursor of 13C labeled vinyl pyruvate with up to 67% yield . This method uses a palladium-catalyzed procedure . After spin order transfer with parahydrogen, 12% 13C polarization was obtained .Molecular Structure Analysis
The molecular structure of Pyruvic Acid-13C Ethyl Ester is C5H8O3 . It is a derivative of pyruvic acid and is more lipophilic than pyruvate, allowing it to permeate biological membranes by diffusion to enter the cytoplasm or mitochondria .Chemical Reactions Analysis
The chemical reactions of Pyruvic Acid-13C Ethyl Ester involve the hyperpolarization of nuclear spins, which has enabled unique applications in chemistry, biophysics, and particularly metabolic imaging . Parahydrogen-induced polarization (PHIP) offers a fast and cost-efficient way of hyperpolarization .Aplicaciones Científicas De Investigación
Production and Recovery of Pyruvic Acid
Pyruvic acid is an important keto-carboxylic acid and can be manufactured by both chemical synthesis and biotechnological routes . It is used primarily as a feed for the production of pharmaceuticals, such as tyrosine, alanine, etc .
Biotechnological Production
The main obstacle in biotechnological production of pyruvic acid is the development of a suitable microorganism which can provide high yield and selectivity . The culture times of resting cell processes were shorter than direct fermentative methods, but cells still require cultivation, separation from growth medium, and washing before the production phase .
Energy Metabolism
In biochemistry, pyruvate plays a key role and two molecules of pyruvate are produced when one glucose molecule breaks down and further energy can be supplied . Carbohydrates are produced from pyruvate via gluconeogenesis afterward carbohydrates changed subsequently to fatty acids/energy and ultimately to amino acid, alanine and ethanol are produced .
Production of Crop Fortification Agents
Pyruvic acid has also been exploited in the production of crop fortification agents .
Production of Aesthetics and Polymers
Pyruvic acid is used in the production of aesthetics and polymers .
Neutralizing Agents for Contact Lenses
Pyruvic acid is used as a neutralizing agent for contact lenses .
Food Preservatives and Stabilizers
Pyruvic acid is used in food preservatives and stabilizers . It can accelerate the fatty acids metabolic activities in the human being in the form of calcium pyruvate and ultimately results into fat diminution .
Access to Any Site Directed Stable Isotope in Genetically Encoded Amino Acids
Esterification of pyruvic acid in ethanol afforded ethyl pyruvate . This method can be extended to study the protein chain tagged with stable isotope enriched amino acid residues at any position or combinations of positions in the system .
Mecanismo De Acción
- Role of Targets :
Target of Action
Mode of Action
Safety and Hazards
Pyruvic Acid-13C Ethyl Ester is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is a combustible liquid that causes severe skin burns and eye damage . It is advised to avoid breathing its dust/fume/gas/mist/vapors/spray and to wear protective gloves/clothing/eye protection/face protection .
Direcciones Futuras
The future directions of Pyruvic Acid-13C Ethyl Ester research involve its use in in vivo metabolic imaging studies . It is a highly promising tracer for in vivo metabolic MRI . The hyperpolarization of nuclear spins has enabled unique applications in chemistry, biophysics, and particularly metabolic imaging .
Propiedades
IUPAC Name |
ethyl 2-oxo(113C)propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O3/c1-3-8-5(7)4(2)6/h3H2,1-2H3/i5+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXRCUYVCPSWGCC-HOSYLAQJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO[13C](=O)C(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90858355 |
Source


|
| Record name | Ethyl 2-oxo(1-~13~C)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90858355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyruvic Acid-13C Ethyl Ester | |
CAS RN |
905440-74-6 |
Source


|
| Record name | Ethyl 2-oxo(1-~13~C)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90858355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![Benzo[c]phenanthrene-d5](/img/structure/B586120.png)